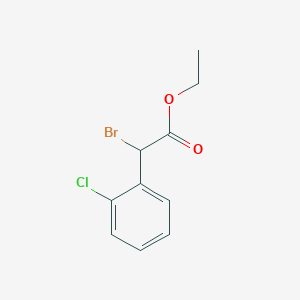
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25ClN10O2S and its molecular weight is 565.05. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. Some derivatives showed moderate activity, indicating potential for further optimization and development as antimicrobial agents (J.V.Guna et al., 2009).
Anticonvulsant Activity
A series of derivatives were investigated for their potential anticonvulsant properties, with some displaying promising results in acute models of seizures. This suggests the potential utility of such compounds in the development of new antiepileptic drugs (Sabina Rybka et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a piperazine ring, a tetrazole ring, and a thioether group onto a purine scaffold. The synthesis will be carried out in several steps, including protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions.", "Starting Materials": [ "7-methylguanine", "3-chlorophenylpiperazine", "1-phenyl-1H-tetrazole-5-thiol", "ethyl bromide", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 7-methylguanine with acetic anhydride and triethylamine to form 7-acetoxy-7-methylguanine.", "Step 2: Nucleophilic substitution of the 7-acetoxy-7-methylguanine with 3-chlorophenylpiperazine in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-acetoxy-7-methylguanine.", "Step 3: Deprotection of the acetoxy group with methanol and water to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-methylguanine.", "Step 4: Nucleophilic substitution of the 8-methyl group with 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl bromide in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)guanine.", "Step 5: Cyclization of the guanine ring with acetic anhydride and diisopropylethylamine in dichloromethane to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 6: Purification of the compound by column chromatography." ] } | |
Número CAS |
850914-44-2 |
Nombre del producto |
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione |
Fórmula molecular |
C25H25ClN10O2S |
Peso molecular |
565.05 |
Nombre IUPAC |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H25ClN10O2S/c1-32-21-20(22(37)28-24(32)38)35(14-15-39-25-29-30-31-36(25)18-7-3-2-4-8-18)23(27-21)34-12-10-33(11-13-34)19-9-5-6-17(26)16-19/h2-9,16H,10-15H2,1H3,(H,28,37,38) |
Clave InChI |
KLBYVBZMGIODER-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NN=NN5C6=CC=CC=C6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2683375.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)
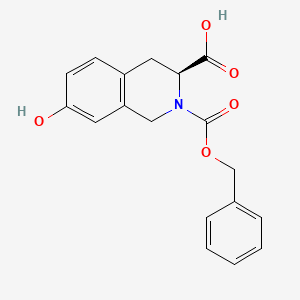
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)
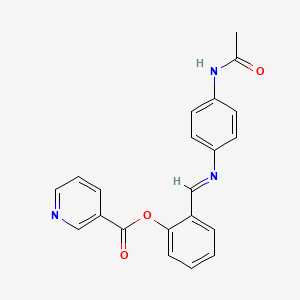
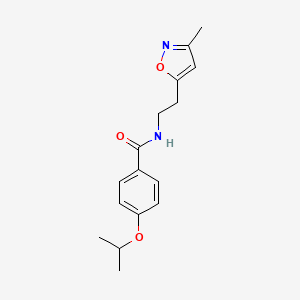
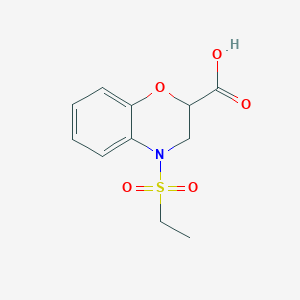
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)
![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)

